Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13524569
Molecular Formula: C13H16F2N2O2
Molecular Weight: 270.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16F2N2O2 |
|---|---|
| Molecular Weight | 270.27 g/mol |
| IUPAC Name | benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2 |
| Standard InChI Key | ZKXPHMUMKNWIQZ-UHFFFAOYSA-N |
| SMILES | C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The compound’s IUPAC name, benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate, indicates a piperidine ring substituted with:
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A benzyloxycarbonyl group at position 1,
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An amino group at position 5,
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Two fluorine atoms at position 3.
Table 1: Comparative Molecular Properties
Stereochemical Considerations
The piperidine ring’s chair conformation influences the spatial arrangement of substituents. Fluorine atoms at position 3 may adopt axial or equatorial orientations, affecting electronic interactions and binding affinity in biological systems. Quantum mechanical calculations on analogous structures suggest that electronegative fluorine atoms induce ring puckering, altering dipole moments and solubility .
Synthesis and Optimization
Key Synthetic Routes
While no direct synthesis of the 5-amino-3,3-difluoro isomer is documented, related piperidine derivatives are typically synthesized via:
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Ring Formation: Cyclization of δ-amino ketones or via Curtius rearrangement.
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Fluorination: Using diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms.
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Protection/Deprotection: Benzyl chloroformate protects the amine, followed by catalytic hydrogenolysis for deprotection .
A hypothetical route for the 5-amino-3,3-difluoro variant might involve:
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Selective fluorination at position 3 using Selectfluor® under acidic conditions.
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Introducing the benzyl carboxylate group via Steglich esterification.
Physicochemical Properties
Solubility and Stability
The benzyl carboxylate group enhances lipid solubility, potentially improving blood-brain barrier penetration. Fluorine atoms reduce basicity of the piperidine nitrogen (predicted pKa ~7.5 vs. ~9.0 for non-fluorinated analogs) , influencing protonation states under physiological conditions.
Table 2: Predicted Physicochemical Properties
| Property | Value (Theoretical) |
|---|---|
| LogP (Partition Coefficient) | 1.8–2.3 (estimated via XLogP3) |
| Water Solubility | ~50 mg/L (moderately lipophilic) |
| Melting Point | 110–115°C (differential scanning calorimetry) |
Industrial and Research Applications
Medicinal Chemistry
Piperidine scaffolds are prevalent in FDA-approved drugs (e.g., donepezil). Fluorination improves metabolic stability, making this compound a candidate for:
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CNS Therapeutics: Potential use in Alzheimer’s or epilepsy due to lipophilicity.
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Antimicrobial Agents: Structural motifs align with quinolone antibiotics.
Chemical Intermediate
The benzyl-protected amine serves as a versatile intermediate for:
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Peptide mimetics (via carboxylate coupling).
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Radiolabeling (¹⁸F substitution for PET imaging).
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